molecular formula C15H13ClF3NO2 B2504928 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide CAS No. 627889-38-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2504928
CAS No.: 627889-38-7
M. Wt: 331.72
InChI Key: KOJDNELXECMYIJ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide is a synthetic amide derivative characterized by:

  • Aryl group: A 2-chloro-5-(trifluoromethyl)phenyl moiety, which contributes to steric bulk and electron-withdrawing properties.
  • This compound is part of a broader class of N-arylpropanamides studied for applications ranging from antimicrobial agents to enzyme inhibitors.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-9-2-4-11(22-9)5-7-14(21)20-13-8-10(15(17,18)19)3-6-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJDNELXECMYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 5-methylfuran-2-carboxylic acid under suitable conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Group

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide ()
  • Structural similarity : Shares the 2-chloro-5-(trifluoromethyl)phenyl group but replaces the propanamide-furan moiety with a hydroxynaphthalene-carboxamide.
  • Biological activity : Demonstrated antimicrobial efficacy, suggesting that the trifluoromethyl-chloroaryl group enhances target binding in microbial systems.
  • Key difference : The hydroxynaphthalene group may improve π-π stacking interactions compared to the furan in the target compound .
N-(2-methoxy-5-(trifluoromethyl)phenyl)-2-methylpropanamide ()
  • Modification : Methoxy replaces chloro at the 2-position of the aryl group.

Modifications to the Propanamide Chain

N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide ()
  • Structural divergence : Replaces the aryl group with a thiazole ring and introduces a 2,3-dichlorobenzyl substituent.
  • Functional implications : The thiazole may enhance solubility or metal-binding capacity, while the dichlorobenzyl group adds hydrophobicity .
N-[[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2-dimethylpropanamide ()
  • Modification : The propanamide chain is branched with dimethyl groups.
  • Effect : Increased steric hindrance may reduce enzymatic degradation, improving pharmacokinetic profiles compared to linear chains .

Substituent Effects on Binding Affinity and Activity

N'-(3-Trifluoromethylphenyl)guanidine Derivatives ()
  • Key finding : Trifluoromethyl groups on the aryl ring enhance binding affinity at the PCP site compared to methylthio or halo substituents.
  • Comparison : The target compound’s trifluoromethyl group likely contributes similarly to high-affinity interactions, as seen in Table 4 and Table 5 of .
2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-difluoro-hydroxy-oxopropyl)-N-cyclopropylbenzamide ()
  • Structural complexity : Incorporates a difluoro-hydroxy-oxopropyl chain.
  • Activity : The additional fluorine atoms and hydroxyl group may enhance hydrogen bonding and metabolic stability, contrasting with the furan’s aromaticity in the target compound .

Critical Analysis of Contradictory Findings

  • Substituent tolerance: notes that trifluoromethyl substitutions are better tolerated in N-(1-naphthyl) series than in N-(2-chloro-5-CF3-phenyl) analogs, suggesting context-dependent effects on binding affinity .
  • Methyl vs. trifluoromethyl : In some analogs (e.g., ), methyl groups reduce activity compared to trifluoromethyl, highlighting the latter’s superior electronic and steric contributions.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-methylfuran-2-yl)propanamide is a synthetic compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which features a chloro-trifluoromethyl phenyl group and a furan moiety. Its molecular formula is C14H14ClF3N, and it possesses a molecular weight of 303.72 g/mol. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit various protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to reduced cellular proliferation and survival in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, possibly through the modulation of cytokine production or inhibition of inflammatory mediators.

In Vitro Studies

A study conducted by Pendergrass et al. (2022) investigated the effects of this compound on bacterial secretion systems, revealing that at concentrations around 50 µM, it significantly inhibited the Type III secretion system (T3SS) in C. rodentium, a model for studying pathogenic bacteria . This inhibition was linked to downregulation of key activators involved in bacterial virulence.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into optimizing biological activity. Modifications to the phenyl and furan groups can enhance potency against specific targets such as c-Met protein kinase, which is implicated in various cancers . For instance, compounds with similar scaffolds have shown IC50 values in the nanomolar range for c-Met inhibition.

CompoundTargetIC50 (µM)Reference
Compound Ac-Met0.005
This compoundT3SS50

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